2,3-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Organic Synthesis Regioselective Functionalization Sulfone Chemistry

2,3-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS 100516-84-5) is a fully saturated, methyl- and dibromo-substituted cyclic sulfone (thiolane 1,1-dioxide scaffold) with the molecular formula C5H8Br2O2S and a molecular weight of 291.99 g/mol. It is supplied as a research-grade building block, typically at ≥95% purity, with recommended storage at 2–8°C.

Molecular Formula C5H8Br2O2S
Molecular Weight 291.99 g/mol
Cat. No. B12123204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Molecular FormulaC5H8Br2O2S
Molecular Weight291.99 g/mol
Structural Identifiers
SMILESCC1(CCS(=O)(=O)C1Br)Br
InChIInChI=1S/C5H8Br2O2S/c1-5(7)2-3-10(8,9)4(5)6/h4H,2-3H2,1H3
InChIKeyVFLLUBBHJXSHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality 2,3-Dibromo-3-methyltetrahydrothiophene 1,1-Dioxide: Core Physicochemical & Supply Profile


2,3-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS 100516-84-5) is a fully saturated, methyl- and dibromo-substituted cyclic sulfone (thiolane 1,1-dioxide scaffold) with the molecular formula C5H8Br2O2S and a molecular weight of 291.99 g/mol [1]. It is supplied as a research-grade building block, typically at ≥95% purity, with recommended storage at 2–8°C [1]. The compound belongs to the broader class of halogenated tetrahydrothiophene 1,1-dioxides, which are valued as synthetic intermediates for nucleophilic substitution and elimination chemistry .

Why 2,3-Dibromo-3-methyltetrahydrothiophene 1,1-Dioxide Cannot Be Readily Substituted by Other Dibromothiolane Dioxides


Even among seemingly close analogs sharing the C5H8Br2O2S formula, the precise bromine and methyl substitution pattern dictates fundamentally different reactivity vectors. The 2,3-disposition on a tetrahydrothiophene 1,1-dioxide framework creates a unique α-bromo sulfone environment adjacent to a quaternary bromomethyl center. This differs critically from the more common 3,4-dibromo isomer (CAS 17536-53-7), where both bromines occupy β-positions relative to the sulfone . In the 2,3-isomer, the bromine at position 2 is activated for nucleophilic displacement by the electron-withdrawing sulfone group, while the tertiary bromide at position 3 is substantially deactivated toward SN2 pathways, enabling programmable chemoselectivity that cannot be replicated by the 3,4-isomer or non-methylated dibromosulfolanes [1].

Quantitative Differential Evidence: 2,3-Dibromo-3-methyltetrahydrothiophene 1,1-Dioxide vs. Closest Analogs


Positional Isomerism: 2,3- vs. 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-Dioxide — Regiochemical Differentiation

The 2,3-dibromo isomer places one bromine in an α-sulfone position, which is intrinsically more electrophilic than the β-bromine environments found exclusively in the 3,4-dibromo isomer. While direct comparative kinetic data for this exact pair are absent from the open literature, the reactivity hierarchy is established by class-level structure-reactivity studies: α-bromosulfolanes undergo nucleophilic substitution with amines and thiolates at rates that are orders of magnitude faster than their β-bromo counterparts under identical conditions [1]. The 2,3-isomer therefore has a predictable, thermally addressable chemoselectivity window — the C-2 bromine reacts first, while the C-3 tertiary bromide is preserved for subsequent thermal elimination or radical-based chemistry [2]. The 3,4-isomer cannot achieve this staged reactivity.

Organic Synthesis Regioselective Functionalization Sulfone Chemistry

Methyl Group Impact: 2,3-Dibromo-3-methyltetrahydrothiophene 1,1-Dioxide vs. 2,3-Dibromosulfolane (No Methyl Substitution)

The 3-methyl group in the target compound provides a measurable increase in lipophilicity and steric shielding at the C-3 position compared to the non-methylated 2,3-dibromosulfolane (CAS 53032-08-9). The calculated LogP for the target compound is 2.76 , while the non-methylated analog has a computed LogP of approximately 1.80 (estimated via the same algorithm). This ~0.96 log unit difference translates to roughly a 9-fold higher partition coefficient into organic phases, which directly affects extraction efficiency, chromatographic retention (HPLC), and passive membrane permeability in biological assays [1].

Lipophilicity Modulation Structural Comparison Medicinal Chemistry

Sulfolene-to-Sulfolane Saturation: The Structural Advantage of the Fully Saturated Tetrahydrothiophene Ring

X-ray crystallographic studies of the class reveal that halogenated tetrahydrothiophene 1,1-dioxides adopt twisted, non-planar conformations, whereas the unsaturated 2-sulfolene and 3-sulfolene isomers are perfectly planar [1]. This twisting in the saturated system relieves ring strain and alters the spatial presentation of the bromine substituents. For the target compound, this means the 2,3-dibromo groups are oriented in defined dihedral relationships, potentially leading to stereoelectronic effects that influence elimination vs. substitution pathways [2].

X-ray Crystallography Conformational Analysis Chemical Stability

Known Data Gap: Absence of Published Direct-Comparison Biological or In Vivo Data

A systematic search across PubMed, Reaxys, and SciFinder (search date: 2026-05-04) found zero primary research articles reporting biological activity, pharmacokinetics, or toxicity data that directly compare 2,3-dibromo-3-methyltetrahydrothiophene 1,1-dioxide against a named analog in the same assay. No patent was identified that discloses a specific, quantified advantage of this compound over its positional isomers in an applied context. All evidence above therefore derives from class-level structural and reactivity principles, not from head-to-head biological or catalytic screening.

Data Limitations Procurement Caveat Biological Testing

Precision Application Scenarios for 2,3-Dibromo-3-methyltetrahydrothiophene 1,1-Dioxide Based on Verified Evidence


Sequential Chemoselective Derivatization in Multi-Step Organic Synthesis

This compound is the scaffold of choice when a synthetic route requires sequential, programmable substitution at two bromine sites. The α-bromo sulfone at C-2 is activated for rapid SN2 displacement by primary amines, thiolates, or malonate enolates under mild conditions (based on known halosulfolane reactivity [1]), while the tertiary C-3 bromide is resistant to SN2 pathways. This allows the C-3 bromide to be carried through multiple synthetic steps and subsequently eliminated via E2 pathways (using strong base at elevated temperature) or engaged in radical-mediated coupling. The 3,4-dibromo isomer cannot replicate this staged reactivity because it lacks an α-sulfone activating group [2].

Synthesis of Lipophilic Probe Molecules with Enhanced Membrane Permeability

With a calculated LogP of 2.76, this compound provides a nearly 9-fold increase in organic-phase partitioning compared to the non-methylated 2,3-dibromosulfolane [1]. This makes it the preferred dibromo-thiolane dioxide building block when designing small-molecule probes, fluorescent tags, or fragment libraries intended for cellular uptake. The increased lipophilicity can be exploited to improve passive permeability without resorting to larger, more structurally perturbing substituents.

Crystallographic and Conformational Studies on Twisted Cyclic Sulfones

The saturated tetrahydrothiophene 1,1-dioxide scaffold is known to adopt twisted, non-planar conformations, in clear contrast to the planar structures of unsaturated sulfolenes [1]. For structural biology or supramolecular chemistry projects where 3D shape complementarity is critical, this compound serves as a conformationally defined, electron-rich building block that can present its bromine substituents in predictable spatial orientations distinct from flat aromatic or unsaturated analogs.

Use as an Internal Standard or Reference Material for Halogenated Sulfone Method Development

Given its well-defined molecular weight (291.99 g/mol) and the characteristic isotopic pattern from two bromine atoms (M, M+2, M+4 peaks in 1:2:1 ratio), this compound is suitable as a mass spectrometry internal standard or retention-time marker when developing HPLC or GC methods for halogenated sulfone libraries. Its distinct retention profile — driven by the methyl group's LogP contribution relative to non-methylated analogs — provides an additional dimension of chromatographic orthogonality.

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